N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a boronic acid derivative of the dimethoxyphenyl group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
- N-(3,5-dimethoxyphenyl)-2-(2-bromophenyl)-5-methyl-1,3-thiazole-4-carboxamide
- N-(3,5-dimethoxyphenyl)-2-(2-iodophenyl)-5-methyl-1,3-thiazole-4-carboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17FN2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(22-19(26-11)15-6-4-5-7-16(15)20)18(23)21-12-8-13(24-2)10-14(9-12)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
VZICCFSSZWGQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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